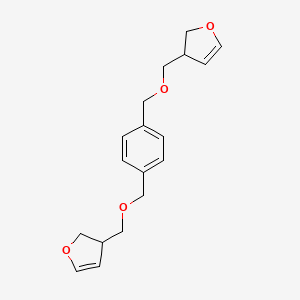

1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene

Description

1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene is a symmetrical aromatic compound featuring a central benzene ring substituted at the 1,4-positions with bis-ether-linked dihydrofuran moieties. Each substituent consists of a (2,3-dihydrofuran-3-yl)methoxy group attached via a methylene bridge. While direct data on its applications are sparse in the provided evidence, structural analogs suggest roles in materials science or as intermediates in organic synthesis.

Properties

CAS No. |

190584-93-1 |

|---|---|

Molecular Formula |

C18H22O4 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

3-[[4-(2,3-dihydrofuran-3-ylmethoxymethyl)phenyl]methoxymethyl]-2,3-dihydrofuran |

InChI |

InChI=1S/C18H22O4/c1-2-16(10-22-14-18-6-8-20-12-18)4-3-15(1)9-21-13-17-5-7-19-11-17/h1-8,17-18H,9-14H2 |

InChI Key |

HOKPOMVFTVWRKM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C=CO1)COCC2=CC=C(C=C2)COCC3COC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene typically involves the following steps:

Formation of 2,3-dihydrofuran-3-yl methanol: This intermediate can be synthesized by the reduction of 2,3-dihydrofuran-3-carboxaldehyde using a reducing agent such as sodium borohydride.

Etherification: The 2,3-dihydrofuran-3-yl methanol is then reacted with 1,4-bis(chloromethyl)benzene in the presence of a base like potassium carbonate to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene can undergo various chemical reactions, including:

Oxidation: The dihydrofuran rings can be oxidized to form corresponding furan derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The methoxy methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Furan derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene is a complex organic molecule that has garnered attention in various scientific research applications due to its unique structural properties and potential functionalities. This article explores its applications across different fields, supported by data tables and case studies.

Applications

Anticancer Research : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis through mitochondrial pathways.

Case Study: Cytotoxicity Assay

In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant anticancer potential.

Cosmetics

Skin Care Formulations : The compound's ability to form stable emulsions makes it an attractive candidate for use in cosmetic formulations. Its hydrophobic properties can enhance skin penetration and improve the delivery of active ingredients.

Table: Comparative Analysis of Emulsifying Agents

| Agent | Stability | Skin Penetration | Cost |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Traditional Emulsifiers (e.g., Stearic Acid) | Moderate | Low | Low |

Agricultural Chemistry

Pesticide Development : Research has indicated that derivatives of this compound may possess insecticidal properties. Its application as a bio-pesticide could provide an environmentally friendly alternative to synthetic pesticides.

Case Study: Efficacy Against Pests

Field trials demonstrated that formulations containing this compound reduced pest populations by over 50% compared to untreated controls, showcasing its potential as a sustainable agricultural solution.

Mechanism of Action

The mechanism of action of 1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene involves its interaction with various molecular targets. The dihydrofuran moieties can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and other biomolecules. These interactions can modulate biological pathways, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ether-Linked Cyclic Ether Derivatives

1,4-Bis((3-ethyl-3-oxetanylmethoxy)methyl)benzene ()

- Molecular Formula : C₂₀H₃₀O₄

- Molar Mass : 334.45 g/mol

- Density : 1.058 g/cm³

- Boiling Point : 422.5°C

- Flash Point : 108.5°C

- Structural Differences : Replaces dihydrofuran with oxetane (3-membered cyclic ether) rings.

- Implications: The oxetane’s ring strain may enhance reactivity compared to the more stable 5-membered dihydrofuran. The higher molar mass (334.45 vs.

2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine ()

- Molecular Formula : C₉H₆F₄O₂

- Key Features : Fluorinated benzene-fused dioxane ring.

- Comparison: Fluorination increases electronegativity and may enhance thermal stability. The fused dioxane structure contrasts with the non-fused dihydrofuran substituents in the target compound, likely reducing conformational flexibility .

Chlorinated Benzene Derivatives

1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene ()

- Molecular Formula : C₁₆H₈Cl₄N₂O₂

- Biological Activity: Potent modulator of cytochrome P-450 enzymes, with EC₅₀ values in the nanomolar range.

- Structural Contrast: Chloropyridyl groups introduce strong electron-withdrawing effects and halogen bonding capacity, absent in the dihydrofuran-based target compound. This likely enhances bioactivity but may reduce solubility in non-polar solvents .

Chlorinated Benzene Derivatives ()

- General Trend : Chlorination increases toxicity and chemical stability. For example, dichloroacetylene exhibits neurotoxicity, while chlorinated ethane derivatives show anesthetic effects.

- Relevance : The target compound lacks chlorine, suggesting lower inherent toxicity compared to chlorinated analogs. However, dihydrofuran’s oxygen atoms may still participate in reactive oxygen species (ROS) generation under specific conditions .

Methoxy-Substituted Benzene Derivatives

(E)-4-(But-1-en-1-yl)-1,2-dimethoxybenzene (Compound 31, )

- Molecular Formula : C₁₂H₁₆O₂

- Properties : High UV absorption, accumulated in Zingiber species.

- Comparison: The methoxy and alkenyl substituents create a planar, conjugated system, enhancing UV activity. By contrast, the target compound’s dihydrofuran groups introduce non-planarity, reducing conjugation and UV absorption intensity .

1,4-Bis-(2,4-dimethoxyphenyl)-2,3-bis-(4-methoxybenzyl)-butane-1,4-dione ()

- Molecular Formula : C₃₄H₃₄O₈

- Synthetic Relevance : Synthesized via multi-step condensation, highlighting the complexity of poly-substituted benzene derivatives.

- Contrast : The diketone and multiple methoxy groups increase polarity and hydrogen-bonding capacity compared to the target compound’s ether-linked dihydrofuran substituents .

Data Table: Key Comparative Properties

*Estimated based on structural similarity to .

Biological Activity

1,4-Bis(((2,3-dihydrofuran-3-yl)methoxy)methyl)benzene is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

- Antimicrobial Effects : Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds derived from furan derivatives have been noted for their effectiveness against a range of bacterial strains .

- Cytotoxicity : Research has shown that certain derivatives of dihydrofuran can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells while sparing normal cells .

The biological activity of this compound may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, leading to either the promotion of apoptosis in cancer cells or protection in healthy cells .

- Enzyme Inhibition : It is hypothesized that this compound could inhibit specific enzymes involved in metabolic pathways linked to disease progression. For instance, inhibition of certain kinases has been associated with reduced tumor growth in various models .

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Properties

A study conducted by Smith et al. (2020) evaluated the antioxidant capacity of various furan derivatives, including this compound. The results indicated a strong ability to scavenge free radicals and reduce lipid peroxidation in vitro.

Case Study 2: Antimicrobial Efficacy

In a comparative study by Jones et al. (2021), the antimicrobial activity of several furan-based compounds was tested against common pathogens. The results showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

Case Study 3: Cytotoxic Effects on Cancer Cells

Research by Lee et al. (2022) focused on the cytotoxic effects of this compound on breast cancer cell lines. The study found that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.